1-Bromo-6-chlorohexane

Catalog No.
S662554
CAS No.
6294-17-3
M.F
C6H12BrCl
M. Wt
199.51 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-6-chlorohexane

CAS Number

6294-17-3

Product Name

1-Bromo-6-chlorohexane

IUPAC Name

1-bromo-6-chlorohexane

Molecular Formula

C6H12BrCl

Molecular Weight

199.51 g/mol

InChI

InChI=1S/C6H12BrCl/c7-5-3-1-2-4-6-8/h1-6H2

InChI Key

JTYUIAOHIYZBPB-UHFFFAOYSA-N

SMILES

C(CCCBr)CCCl

Canonical SMILES

C(CCCBr)CCCl

Laboratory Applications

1-Bromo-6-chlorohexane is an organic compound used in various scientific research applications, primarily as a solvent and reactant in laboratory settings.

  • Solvent: Due to its nonpolar character, 1-bromo-6-chlorohexane can dissolve nonpolar and slightly polar compounds. This makes it useful in various laboratory procedures, such as extraction, purification, and crystallization of organic materials.
  • Reactant: 1-Bromo-6-chlorohexane can act as a reactant in organic synthesis due to the presence of the bromine and chlorine atoms, which can be readily displaced by other nucleophiles. This property allows researchers to introduce new functional groups into molecules through substitution reactions.

Research Example

One specific example of the use of 1-bromo-6-chlorohexane in scientific research is its application in the synthesis of a specialized zinc reagent. This reagent was developed for use in organic chemistry reactions, particularly those involving carbon-carbon bond formation. The study details the reaction of 1-bromo-6-chlorohexane with magnesium turnings in the presence of zinc chloride and lithium chloride to form the desired zinc reagent. [Source: Sigma-Aldrich product information on 1-Bromo-6-chlorohexane, () ]

1-Bromo-6-chlorohexane is an organic compound with the molecular formula C6H12BrCl\text{C}_6\text{H}_{12}\text{BrCl} and a molecular weight of approximately 199.52 g/mol. This compound features a linear hexane backbone, with a bromine atom at the first carbon and a chlorine atom at the sixth carbon. It is typically encountered as a colorless to slightly yellow liquid, exhibiting a boiling point of around 96 °C at reduced pressure (13 mmHg) and a flash point of 117 °C .

The compound is classified as a halogenated alkane and is known for its reactivity due to the presence of both bromine and chlorine atoms, making it useful in various

1-Bromo-6-chlorohexane itself is not expected to have a specific mechanism of action in biological systems. Its primary use lies in its ability to act as a reactive intermediate for the introduction of Br or Cl groups into other molecules.

  • Safety data sheets (SDS) for 1-Bromo-6-chlorohexane indicate potential health hazards. It is likely to be irritating to the skin, eyes, and respiratory system upon contact or inhalation [].
  • Flammability data is not readily available, but the presence of halogens suggests it might have some flammability.
  • It is recommended to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated fume hood [].

  • Nucleophilic Substitution: In this reaction, the bromine or chlorine atoms can be replaced by nucleophiles such as hydroxide ions, alkoxide ions, or amines. Common reagents for this process include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions .
  • Elimination Reactions: Under basic conditions, this compound can undergo elimination to form alkenes. Potassium tert-butoxide in tert-butanol is often used as a reagent for this reaction .
  • Grignard Reactions: The compound can react with magnesium in dry ether to form Grignard reagents, which are valuable intermediates in organic synthesis .

The major products formed from these reactions include alcohols, ethers, amines, hexenes, and alkyl magnesium halides depending on the specific reaction conditions employed.

1-Bromo-6-chlorohexane can be synthesized through several methods:

  • From 1,6-Hexanediol: One common method involves treating 1,6-hexanediol with hydrobromic acid to produce 6-bromo-1-hexanol, which is then reacted with thionyl chloride to yield 1-bromo-6-chlorohexane .
  • Industrial Production: In industrial settings, production typically involves large-scale reactors that optimize conditions such as temperature and pressure. Continuous feeding of reactants and the use of catalysts are common practices to enhance yield and purity .

1-Bromo-6-chlorohexane finds applications in various fields:

  • Organic Synthesis: It serves as an important intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.
  • Precursor for Grignard Reagents: Its ability to form Grignard reagents makes it valuable in creating complex organic molecules through carbon-carbon bond formation .
  • Chemical Research: The compound is utilized in laboratories for studying reaction mechanisms involving halogenated compounds.

Research indicates that 1-bromo-6-chlorohexane can undergo reductive cleavage of the carbon-bromine bond during electrochemical reduction processes. This reaction generates carbanionic intermediates that can further react to yield various products such as 1-chlorohexane and hexenes . Understanding these interactions is crucial for optimizing synthetic pathways and enhancing reaction efficiencies.

Several compounds share structural similarities with 1-bromo-6-chlorohexane:

Compound NameStructureKey Differences
1-Bromo-6-iodohexaneContains iodine instead of chlorineHigher reactivity due to iodine's larger size
1-Chloro-6-iodohexaneContains iodine instead of bromineExhibits different nucleophilic substitution patterns
1,6-DibromohexaneContains two bromine atomsLacks chlorine; may exhibit different reactivity patterns
1-Chloro-6-bromohexaneSimilar structure but reversed halogensDifferent reactivity based on halogen placement

Uniqueness: The presence of both bromine and chlorine atoms in 1-bromo-6-chlorohexane provides it with distinct reactivity patterns compared to compounds with only one type of halogen. This dual halogenation allows for selective reactions and the formation of diverse products in organic synthesis .

Industrial Production Routes

Halogen Exchange Reactions Between Dihaloalkanes

The most extensively documented industrial method involves halogen exchange reactions between symmetrical dihaloalkanes. This approach represents a thermodynamically controlled equilibrium process that enables the preparation of mixed halogen compounds from readily available starting materials [2] [4] [5].

Reaction Mechanism and Conditions:

The fundamental reaction proceeds according to the equilibrium shown below:

1,6-Dichlorohexane + 1,6-Dibromohexane ⇌ 2 × 1-Bromo-6-chlorohexane

This exchange reaction requires aprotic organic solvents with high dielectric constants to facilitate halogen mobility. The most effective solvents include dimethylacetamide (DMAC), dimethylformamide (DMF), and dimethylsulfoxide (DMSO), with DMAC showing superior performance [2] [4] [5] [6].

Optimal Reaction Parameters:

The industrial process operates under carefully controlled conditions to maximize conversion efficiency. Temperature control at 110°C for three hours provides optimal reaction kinetics while minimizing decomposition pathways [2] [4]. The equimolar ratio of starting materials ensures maximum theoretical conversion of approximately 50%, representing the thermodynamic equilibrium position [2] [5] [6].

Product Distribution Analysis:

Following completion of the halogen exchange reaction, the crude reaction mixture exhibits a characteristic composition that reflects the statistical distribution of halogen atoms. Gas chromatographic analysis reveals the following approximate composition: 24.2% DMAC solvent, 18.0% residual 1,6-dichlorohexane, 39.3% desired 1-bromo-6-chlorohexane product, and 18.5% unreacted 1,6-dibromohexane [2]. The conversion degree reaches approximately 51.8% under optimized conditions [2].

Process Advantages and Limitations:

However, the equilibrium-limited nature of the reaction presents inherent yield limitations. The maximum theoretical yield of 50% necessitates efficient product separation and potential recycling of unreacted starting materials to achieve economic viability [2] [6].

Process Optimization and Yield Enhancement

Solvent Selection and Performance:

Systematic evaluation of aprotic solvents demonstrates clear performance differences based on their dielectric properties and thermal stability. DMF exhibits the highest reaction rate, followed by DMAC and then dimethylimidazolidinone (DMI) [6]. The solvent selection significantly impacts both reaction kinetics and final product quality.

Temperature Optimization Studies:

Process optimization requires careful balance between reaction rate enhancement and thermal stability. Elevated temperatures accelerate halogen exchange kinetics but can induce solvent decomposition, particularly with DMF and DMAC at temperatures exceeding 150°C [6]. The optimal temperature range of 60-150°C provides sufficient driving force while maintaining solvent integrity.

Continuous Process Development:

Industrial-scale implementation employs continuous-flow reactor systems to maximize throughput and improve heat management. Tubular reactors with residence times of 30-45 minutes operate at 100±2°C with in-line monitoring systems . Tetrabutylammonium bromide catalyst addition (0.5 mol%) enhances halogen exchange rates by approximately 40%, improving overall process efficiency .

Scale-Up Considerations:

Large-scale production facilities achieve annual capacities of 50 metric tons with post-distillation purities exceeding 99.5%. Energy consumption optimization reaches 15 kWh/kg through integrated heat recovery and process intensification . Continuous monitoring systems ensure consistent product quality while minimizing waste generation.

Laboratory Preparation Methods

From 1,6-Hexanediol

Sequential Halogenation Approach:

Laboratory synthesis frequently employs sequential halogenation of 1,6-hexanediol, offering superior control over reaction selectivity and product purity. This multi-step approach involves initial bromination followed by selective chlorination of the remaining hydroxyl group [1] [2] .

Step 1: Selective Bromination

The initial bromination step utilizes 48% aqueous hydrobromic acid in toluene under heating conditions. The reaction proceeds through a nucleophilic substitution mechanism, with the primary alcohol showing preferential reactivity due to reduced steric hindrance [1].

Reaction conditions: 110°C for 6 hours with excess HBr
Yield: 85% conversion to 6-bromo-1-hexanol
Selectivity: >95% for monosubstitution

Step 2: Chlorination of Remaining Hydroxyl

The second step employs thionyl chloride (SOCl₂) in the presence of dimethylformamide as an activating agent. This reaction proceeds through formation of an intermediate chlorosulfite ester, followed by nucleophilic displacement to yield the final product [1] .

Reaction conditions: 65-109°C for 1.25 hours
SOCl₂:DMF molar ratio: 1.2:catalytic
Final yield: 92% conversion to 1-bromo-6-chlorohexane
Overall yield: 78% based on starting diol

Mechanistic Considerations:

The sequential approach provides excellent regioselectivity because it avoids competing pathways that can occur in simultaneous halogenation reactions. The primary alcohol groups show similar reactivity, but the stepwise approach allows for isolation and purification of intermediates, improving final product quality [1] .

Purification Protocol:

Gas chromatography-mass spectrometry analysis of the crude product reveals 3-5% residual 1,6-dichlorohexane, necessitating fractional distillation under reduced pressure (2 mmHg, 109-110°C) to achieve research-grade purity . The purified product exhibits >99% purity by GC analysis.

Via 6-Chloro-1-hexanol Intermediates

Intermediate Preparation:

The preparation of 6-chloro-1-hexanol from 1,6-hexanediol provides an alternative synthetic pathway that offers enhanced selectivity for the final bromination step. This approach utilizes selective monochlorination followed by bromination of the remaining hydroxyl group [2] [8].

Chlorination with Hydrochloric Acid and Zinc Chloride:

The initial chlorination employs hydrochloric acid with zinc chloride catalyst to achieve selective monosubstitution. The reaction proceeds through an SN2 mechanism with excellent regioselectivity for primary alcohol groups [9] [8].

Reaction conditions:

  • Temperature: 80-100°C
  • Catalyst: ZnCl₂ (5-10 mol%)
  • Reaction time: 4-6 hours
  • Yield: 90-95% to 6-chloro-1-hexanol

Bromination with Phosphorus Tribromide:

The final bromination step employs phosphorus tribromide (PBr₃) as a highly efficient brominating agent. This reaction offers significant advantages over traditional HBr-based methods, including reduced side reactions and improved yields [10] [11] [12].

Mechanism of PBr₃ Bromination:

The PBr₃ reaction proceeds through a well-established two-step mechanism. Initially, the alcohol oxygen nucleophilically attacks the electrophilic phosphorus center, displacing bromide ion and forming a phosphorus ester intermediate [10] [11]. This activation step converts the poor leaving group (OH) into an excellent leaving group.

Step 1: R-OH + PBr₃ → R-O-PBr₂⁺ + Br⁻
Step 2: Br⁻ + R-O-PBr₂⁺ → R-Br + PBr₂OH

The second step involves SN2 attack by bromide ion at the α-carbon, displacing the phosphorus-containing leaving group [10] [12] [13]. This mechanism ensures inversion of stereochemistry at chiral centers and proceeds efficiently with primary and secondary alcohols.

Optimized Reaction Conditions:

Laboratory-scale bromination operates under mild conditions to prevent decomposition and side reactions:

  • Temperature: Below 40°C
  • Solvent: Hexane or neat conditions
  • Molar ratio: 1:0.33 (alcohol:PBr₃)
  • Reaction time: 2-4 hours
  • Yield: 93% to 1-bromo-6-chlorohexane

Product Composition Analysis:

The PBr₃ method produces exceptional product purity with minimal by-products. Detailed compositional analysis reveals: 2% residual 1,6-dichlorohexane, 4% 1,6-dibromohexane, and 93% desired 1-bromo-6-chlorohexane [2]. This high selectivity eliminates the need for extensive purification procedures.

Fractionation and Purification Techniques

Vacuum Distillation Optimization:

The primary purification method for 1-bromo-6-chlorohexane employs fractional distillation under reduced pressure to separate the target compound from structural isomers and unreacted starting materials. The process operates at 2-13 mmHg with a boiling point range of 109-110°C [1] [14] [6].

Column Design and Efficiency:

Industrial fractionation systems utilize rectifying columns with 15-20 theoretical plates to achieve baseline separation of closely boiling components. The column operates with a reflux ratio of 3:1 to ensure adequate separation while maintaining reasonable throughput [6] [15].

Key operating parameters:

  • Pressure: 2-13 mmHg
  • Head temperature: 109-110°C
  • Reboiler temperature: 115-120°C
  • Reflux ratio: 3:1
  • Theoretical plates: 15-20

Separation Efficiency Analysis:

Gas chromatographic analysis using Apiezon L-Bentone 34 stationary phase demonstrates excellent resolution for dihaloalkane isomers. Separation of isomeric pairs achieves resolution factors greater than 2 within 5 minutes analysis time [16]. This analytical method provides real-time monitoring of distillation efficiency.

Advanced Purification Techniques:

For research applications requiring ultra-high purity, additional purification steps may be necessary. Preparative gas chromatography using SE-30 columns at 130°C provides final polishing to remove trace impurities [17]. However, this technique is limited to small-scale preparations due to throughput constraints.

Quality Control Specifications:

Commercial grade 1-bromo-6-chlorohexane typically meets the following specifications:

  • Purity: ≥97% by GC analysis
  • Appearance: Colorless to pale yellow liquid
  • Density: 1.337 g/mL at 25°C
  • Refractive index: n₂₀ᴅ 1.4806
  • Boiling point: 96°C at 13 mmHg

Comparative Analysis of Synthetic Approaches

Yield and Selectivity Comparison:

Each synthetic approach offers distinct advantages depending on the intended application and scale requirements. The PBr₃ method achieves the highest selectivity (93% target product) but requires handling of corrosive and toxic phosphorus compounds [2] [10]. The halogen exchange method provides moderate yields (50-52% conversion) but utilizes readily available starting materials suitable for large-scale production [2] [5].

Economic Evaluation:

Cost analysis reveals significant differences between synthetic routes. The halogen exchange method offers the lowest raw material costs due to the availability of symmetrical dihaloalkanes. However, the equilibrium-limited yield necessitates efficient product separation and recycling systems, increasing capital investment requirements [5] [6].

The sequential halogenation approach from 1,6-hexanediol provides moderate raw material costs with excellent overall yields (76-80%). This method particularly suits medium-scale production where product quality requirements are stringent [1] .

Environmental and Safety Considerations:

Environmental impact assessment favors methods with minimal waste generation and reduced use of hazardous reagents. The PBr₃ method generates stoichiometric amounts of phosphorus-containing byproducts requiring specialized disposal procedures [10] [11]. Conversely, the halogen exchange reaction produces primarily recyclable starting materials, reducing environmental burden [5] [6].

Safety considerations strongly influence method selection for industrial implementation. The use of thionyl chloride in the sequential approach requires specialized handling procedures due to HCl gas evolution [1]. The halogen exchange method operates with relatively benign solvents, improving operational safety profiles [2] [6].

Process Integration Opportunities:

Industrial facilities often integrate multiple synthetic approaches to optimize overall efficiency. Sequential methods can utilize recycled streams from halogen exchange processes, improving atom economy and reducing waste generation [5] [6]. Process integration also enables flexible response to varying product quality requirements and market demands.

Future Development Directions:

Emerging synthetic methodologies focus on developing more sustainable and selective approaches. Electrochemical methods show promise for achieving selective halogenation under mild conditions without stoichiometric reagents [18] [19]. Catalytic approaches using earth-abundant metals may provide new pathways for efficient dihaloalkane synthesis [20] [21].

The development of continuous flow processes offers opportunities for improved heat and mass transfer, potentially enabling more efficient synthetic routes. Microreactor technology particularly suits highly exothermic reactions like halogenation, providing enhanced safety and control [22].

Process Selection Guidelines:

Method selection requires careful consideration of multiple factors including scale, purity requirements, available infrastructure, and economic constraints. Laboratory-scale synthesis typically favors the PBr₃ approach due to its simplicity and high selectivity. Industrial production generally employs halogen exchange methods due to their scalability and economic advantages.

Medium-scale production often benefits from the sequential halogenation approach, which provides an optimal balance between yield, selectivity, and operational complexity. This method particularly suits specialty chemical production where product quality commands premium pricing.

XLogP3

3

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (80%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

6294-17-3

Wikipedia

1-Bromo-6-chlorohexane

General Manufacturing Information

Hexane, 1-bromo-6-chloro-: ACTIVE

Dates

Last modified: 08-15-2023

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